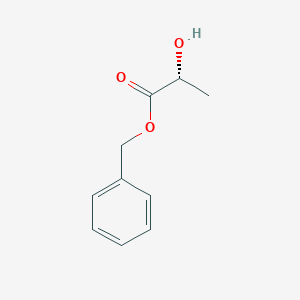

(R)-2-hydroxypropionic acid benzyl ester

Übersicht

Beschreibung

(R)-2-hydroxypropionic acid benzyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .

Biochemical Pathways

The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .

Pharmacokinetics

It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .

Result of Action

The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .

Action Environment

The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .

Biologische Aktivität

(R)-2-hydroxypropionic acid benzyl ester, also known as mandelic acid benzyl ester, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an ester functional group, which contribute to its polarity and ability to form hydrogen bonds. The compound is synthesized through the reaction of (R)-mandelic acid with benzyl alcohol, yielding a colorless liquid with a pleasant odor. Its structure can be represented as follows:

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits antifungal and antibacterial activities. A study highlighted its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections. The mechanism of action appears to involve disruption of cell membrane integrity, although further studies are required to elucidate the exact pathways involved.

Chiral Precursor in Drug Synthesis

The compound serves as a valuable chiral precursor in organic synthesis. Its ability to undergo selective transformations allows it to be utilized in the preparation of pharmaceuticals and agrochemicals. This aspect is particularly important in medicinal chemistry, where the stereochemistry of compounds can significantly influence their biological activity .

Case Studies

- Antifungal Studies : In a comparative study, this compound was tested alongside other antifungal agents against Candida species. The results indicated that it exhibited comparable efficacy, making it a candidate for further development as an antifungal treatment.

- Antibacterial Activity : Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves the following reaction:

This reaction can be catalyzed under acidic conditions, allowing for high yields of the desired product. The versatility of this compound makes it suitable for various synthetic pathways leading to more complex molecules .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

(R)-2-hydroxypropionic acid benzyl ester serves as a valuable chiral precursor in the synthesis of various optically active compounds. Its applications include:

- Synthesis of Pharmaceuticals : It acts as a building block for the development of chiral drugs, allowing for the creation of compounds with specific biological activities.

- Agrochemicals : The compound can be utilized in the formulation of pesticides and herbicides that require chirality for efficacy.

- Fragrance Industry : Its pleasant aroma makes it suitable for use in perfumes and scented products.

Research indicates that this compound may possess potential biological activities, including:

- Antifungal Properties : Preliminary studies suggest effectiveness against certain fungal strains.

- Antibacterial Activity : Some findings indicate antibacterial effects, although further investigation is needed to confirm these properties and elucidate mechanisms of action.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various esters, including this compound. Results indicated that it showed promising activity against Candida species, suggesting its potential use in antifungal formulations.

Case Study 2: Synthesis of Chiral Drugs

In a research project focused on synthesizing chiral drugs, this compound was utilized as a starting material to create novel analgesics. The resulting compounds demonstrated enhanced efficacy compared to their racemic counterparts.

Eigenschaften

IUPAC Name |

benzyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415939 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74094-05-6 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?

A1: this compound, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of this compound reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.